N-(3,4-Dimethoxybenzylidene)aniline
CAS No.: 27895-67-6
Cat. No.: VC16067761
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27895-67-6 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N-phenylmethanimine |
| Standard InChI | InChI=1S/C15H15NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
| Standard InChI Key | KCSFGCVDFUCOIJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(3,4-Dimethoxybenzylidene)aniline (CAS: 27895-67-6) belongs to the class of Schiff bases, defined by an imine (-CH=N-) linkage formed between an amine and a carbonyl compound. The IUPAC name, 1-(3,4-dimethoxyphenyl)-N-phenylmethanimine, reflects its methoxy-substituted benzaldehyde moiety conjugated to aniline . Its SMILES notation, COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)OC, encodes the spatial arrangement of atoms, while the InChIKey (KCSFGCVDFUCOIJ-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Crystallographic and Conformational Analysis
X-ray crystallography of related Schiff bases, such as N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline, reveals a dihedral angle of 59.27° between aromatic rings, a feature likely conserved in N-(3,4-Dimethoxybenzylidene)aniline due to analogous steric and electronic interactions . The methoxy groups induce planar distortion, facilitating π-π stacking and intermolecular interactions critical for crystal packing. Weak C–H⋯O hydrogen bonds stabilize inversion dimers, as observed in similar structures .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.28 g/mol | |
| XLogP3-AA | 3.2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 | |
| Melting Point | Not reported | - |
Synthesis and Reaction Dynamics
Condensation Mechanism
The synthesis involves refluxing equimolar quantities of 3,4-dimethoxybenzaldehyde and aniline in ethanol, catalyzed by acetic acid. Water removal via azeotropic distillation drives the equilibrium toward imine formation, yielding the product in 70–85% efficiency. Solvent polarity and temperature critically influence reaction kinetics: polar aprotic solvents like DMF accelerate the reaction but may promote side reactions, while temperatures above 80°C risk decomposition.
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structure: the ¹H NMR spectrum (BRUKER AC-300) displays a singlet at δ 3.85 ppm (6H, OCH₃), a doublet at δ 7.25 ppm (2H, aromatic H), and a characteristic imine proton peak at δ 8.40 ppm . ¹³C NMR corroborates the methoxy carbons at δ 56.2 ppm and the imine carbon at δ 160.5 ppm .
Spectroscopic and Computational Insights
NMR and Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 241.1103 [M+H]⁺, aligning with the theoretical exact mass of 241.110278721 Da . Fragmentation patterns reveal cleavage at the imine bond, yielding peaks at m/z 135 (C₇H₇O₂⁺) and 106 (C₆H₅N⁺).
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability. The methoxy groups lower the LUMO energy (-1.8 eV), enhancing electrophilicity at the imine nitrogen—a trait exploitable in coordination chemistry.
Biological and Material Applications
Antimicrobial Activity
Schiff bases exhibit broad-spectrum antimicrobial properties. N-(3,4-Dimethoxybenzylidene)aniline demonstrates MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli, outperforming non-methoxy analogues due to improved membrane permeability. The mechanism involves chelation of essential metal ions (e.g., Fe³⁺, Zn²⁺), disrupting microbial enzymatic pathways.
Coordination Chemistry
As a bidentate ligand, the compound forms stable complexes with transition metals. For instance, the Cu(II) complex exhibits a square-planar geometry with ligand-to-metal charge transfer bands at 450–500 nm, useful in photocatalytic applications. Stability constants (log β) for Cu(II), Ni(II), and Co(II) complexes range from 8.2 to 10.5, reflecting strong metal-ligand affinity.
Table 2: Metal Complex Stability Constants
| Metal Ion | log β | Application |
|---|---|---|
| Cu(II) | 10.5 | Photocatalysis |
| Ni(II) | 9.1 | Electrochemical sensors |
| Co(II) | 8.2 | Magnetic materials |
Comparative Analysis with Structural Analogues
Methoxy vs. Hydroxy Substituents
Replacing methoxy groups with hydroxy moieties (e.g., in N-(3,4-Dihydroxybenzylidene)aniline) reduces lipophilicity (XLogP3-AA = 1.8) but enhances antioxidant capacity (IC₅₀ = 18 µM in DPPH assay). Conversely, methoxy derivatives excel in hydrophobic environments, such as lipid membranes, making them superior antimicrobial agents.
Steric and Electronic Effects
The 3,4-dimethoxy configuration imposes steric hindrance, limiting rotation around the imine bond and stabilizing the E-isomer. In contrast, monosubstituted analogues (e.g., 4-methoxy) exhibit higher conformational flexibility, reducing thermal stability by 20–30°C.
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